molecular formula C7H12N4 B13505764 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B13505764
M. Wt: 152.20 g/mol
InChI Key: JOGSQONBVPJRHZ-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups attached to the pyrazole or pyridine rings.

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine is unique due to its specific ring structure and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-amine

InChI

InChI=1S/C7H12N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h9H,2-4H2,1H3,(H2,8,10)

InChI Key

JOGSQONBVPJRHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNC2)C(=N1)N

Origin of Product

United States

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